

Illuminating the Molecular Architecture: A Comparative Guide to Spectroscopic Confirmation of 4-Nitrochalcone

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Compound of Interest

Compound Name: 4-Nitrochalcone

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A comprehensive analysis of UV-Vis, IR, NMR, and Mass Spectrometry in the structural elucidation of synthesized **4-Nitrochalcone**, offering researchers a comparative guide to method selection and data interpretation.

The synthesis of novel chalcone derivatives, such as **4-Nitrochalcone**, is a cornerstone of drug discovery and materials science, owing to their diverse biological activities.^[1] Rigorous structural confirmation of these synthesized compounds is paramount to ensure the integrity of subsequent research. This guide provides a comparative overview of the primary spectroscopic methods employed for the structural elucidation of **4-Nitrochalcone**, complete with experimental data, detailed protocols, and a workflow for analysis.

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from various spectroscopic techniques for the structural confirmation of **4-Nitrochalcone**.

Spectroscopic Technique	Parameter	Observed Value	Structural Assignment
UV-Vis Spectroscopy	λ_{max}	312-327 nm	$\pi \rightarrow \pi^*$ transitions in the conjugated system
FT-IR Spectroscopy	Vibrational Frequency (cm^{-1})	$\sim 1685 \text{ cm}^{-1}$	C=O (ketone) stretching
$\sim 1600 \text{ cm}^{-1}$	C=C (alkene) stretching		
$\sim 1523 \text{ cm}^{-1}$ & $\sim 1345 \text{ cm}^{-1}$	Asymmetric and symmetric NO_2 stretching		
^1H NMR Spectroscopy	Chemical Shift (δ)	6.8 - 8.2 ppm	Aromatic and vinylic protons
^{13}C NMR Spectroscopy	Chemical Shift (δ)	$\sim 192.6 \text{ ppm}$	Carbonyl carbon (C=O)
$\sim 123.9 - 148.7 \text{ ppm}$	Aromatic and vinylic carbons		
Mass Spectrometry	Molecular Ion Peak (m/z)	253	$[\text{M}]^+$ corresponding to $\text{C}_{15}\text{H}_{11}\text{NO}_3$
Major Fragment Ions (m/z)	105, 130, 176, 206, 225, 236	Characteristic fragmentation pattern	

Comparative Analysis of Spectroscopic Methods

Each spectroscopic technique provides unique and complementary information for the unambiguous structural confirmation of **4-Nitrochalcone**.

UV-Visible (UV-Vis) Spectroscopy: This technique is primarily used to confirm the presence of the extended conjugated system in the chalcone backbone. The absorption maximum (λ_{max}) in the range of 312-327 nm is indicative of the $\pi \rightarrow \pi^*$ electronic transitions within the cinnamoyl system.[2] While not providing detailed structural information on its own, it serves as a quick preliminary check for the formation of the chalcone chromophore.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is invaluable for identifying the key functional groups present in the **4-Nitrochalcone** molecule. The strong absorption band around 1685 cm^{-1} is characteristic of the stretching vibration of the α,β -unsaturated ketone ($\text{C}=\text{O}$) group.[3] The presence of the nitro group is confirmed by two strong absorption bands around 1523 cm^{-1} and 1345 cm^{-1} , corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively.[4] The $\text{C}=\text{C}$ stretching of the alkene is typically observed around 1600 cm^{-1} . [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ^1H and ^{13}C NMR, provides the most detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For **4-Nitrochalcone**, the aromatic protons typically appear as a complex multiplet in the region of 6.8 to 8.2 ppm.[1] The two vinylic protons of the α,β -unsaturated system are particularly informative, often appearing as doublets with a large coupling constant ($J \approx 16\text{ Hz}$), which confirms their trans configuration.[4]
- ^{13}C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon of the ketone is readily identified by its characteristic downfield chemical shift around 192.6 ppm.[5] The remaining aromatic and vinylic carbons resonate in the region of 123.9 to 148.7 ppm.[5]

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For **4-Nitrochalcone**, the molecular ion peak $[\text{M}]^+$ is observed at an m/z of 253, corresponding to the molecular formula $\text{C}_{15}\text{H}_{11}\text{NO}_3$. [6][7] The fragmentation pattern often shows characteristic losses, such as the loss of the nitro group and cleavage around the carbonyl group, leading to fragment ions at m/z 105 ($\text{C}_6\text{H}_5\text{CO}^+$) and other significant peaks.[8]

Experimental Protocols

UV-Vis Spectroscopy:

- Prepare a dilute solution of the synthesized **4-Nitrochalcone** in a suitable UV-transparent solvent (e.g., ethanol or methanol).

- Use a double-beam UV-Vis spectrophotometer and record the absorption spectrum from 200 to 400 nm.
- Identify the wavelength of maximum absorption (λ_{max}).

FT-IR Spectroscopy:

- Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Record the FT-IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the key functional groups.

NMR Spectroscopy:

- Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to an NMR tube.
- Record the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Process the spectra and assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

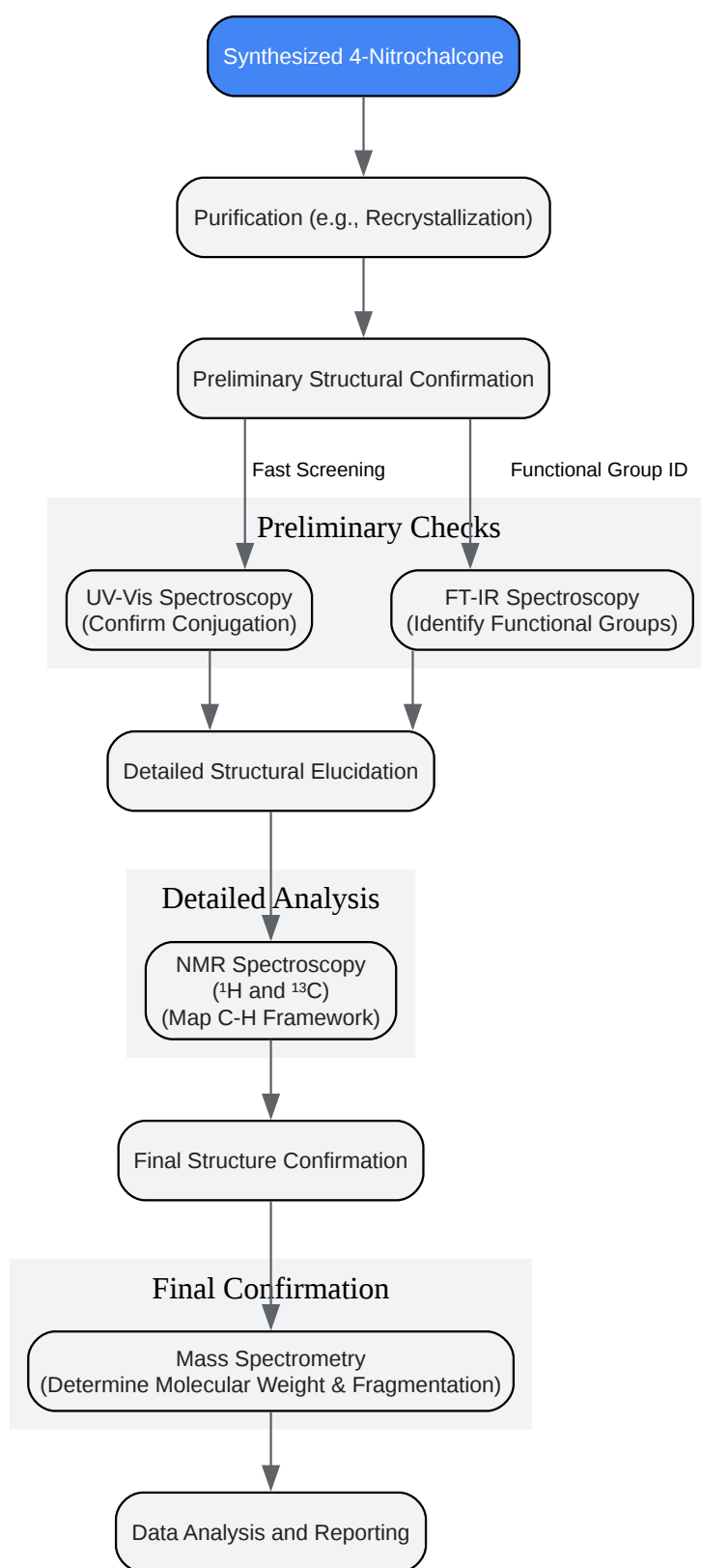
Mass Spectrometry:

- Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Record the mass spectrum and identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic confirmation of synthesized **4-Nitrochalcone**.



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Caption: Workflow for the spectroscopic confirmation of **4-Nitrochalcone**.

Alternative and Complementary Techniques

While the discussed methods are the most common, other techniques can provide valuable complementary information.

- **X-ray Crystallography:** For crystalline samples, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, confirming stereochemistry and bond lengths/angles.
- **Elemental Analysis:** This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values for the proposed structure.

In conclusion, a multi-spectroscopic approach is essential for the robust structural confirmation of synthesized **4-Nitrochalcone**. By combining the information from UV-Vis, FT-IR, NMR, and Mass Spectrometry, researchers can confidently elucidate the molecular architecture of their target compounds, ensuring the reliability of their scientific findings.

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